molecular formula C7H8N2O2 B026370 Methyl 6-methylpyridazine-3-carboxylate CAS No. 106584-51-4

Methyl 6-methylpyridazine-3-carboxylate

Cat. No. B026370
M. Wt: 152.15 g/mol
InChI Key: XQLCQIIROGASBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 6-methylpyridazine-3-carboxylate involves multiple steps, including methylation, condensation, and methanolysis reactions. For instance, the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives, which are related to methyl 6-methylpyridazine-3-carboxylate, involves the reaction of methyl 6-chloropyridazine-3-carboxylate with ammonia, followed by condensation with primary amines and methanolysis in the presence of boron trifluoride etherate (Konno et al., 1992).

Molecular Structure Analysis

The molecular structure of methyl 6-methylpyridazine-3-carboxylate and its derivatives exhibits specific intermolecular interactions and tautomeric forms. These structures are influenced by methylation, leading to variations in lactam and lactim tautomers. The molecular arrangements involve hydrogen bonding and CH⋯O interactions, contributing to the compound's lipophilicity (Katrusiak et al., 2011).

Chemical Reactions and Properties

Methyl 6-methylpyridazine-3-carboxylate undergoes various chemical reactions, including bromination, methoxylation, and nucleophilic substitution, leading to the synthesis of derivatives with potential antimicrobial activities. The reactivity of these compounds is showcased in their ability to form derivatives such as oxadiazoles, triazoles, and Schiff bases, which have been explored for their antimicrobial properties (Abdel-Mohsen, 2014).

Scientific Research Applications

Femtosecond Intramolecular Double Proton Transfer in Solution

The dynamics of proton transfer in photoexcited molecules in liquid solution, such as BP(OH)2 and its derivatives, were studied to understand the process's speed and mechanism. These studies are crucial for developing materials with specific photochemical properties. Methyl 6-methylpyridazine-3-carboxylate derivatives can be involved in similar intramolecular proton transfer processes, highlighting their potential applications in designing photoresponsive materials (Glasbeek, 1999).

Anticancer Applications of Analogues

Research on cantharidin and its analogues, focusing on their structure-activity relationships (SAR), mechanisms of action, and combinatory therapies, demonstrates the pharmaceutical applications of chemical analogues. By modifying specific groups within a molecule, researchers can enhance anticancer activity or reduce toxicity, which could be applicable in developing new therapies using Methyl 6-methylpyridazine-3-carboxylate derivatives (Li et al., 2022).

Resin-Bonded Restorations in Dentistry

The use of specific monomers for bonding noble metal alloys in dentistry indicates the importance of chemical compounds in developing dental materials. Methyl 6-methylpyridazine-3-carboxylate, through its potential reactivity and ability to form stable compounds, could find applications in creating new dental materials or coatings (Matsumura et al., 2011).

Antimicrobial and Anti-Biofilm Agent

Carvacrol, a natural compound, exhibits antimicrobial and anti-biofilm activities. The study of such compounds is crucial for developing new antimicrobial agents. Similarly, Methyl 6-methylpyridazine-3-carboxylate derivatives could be explored for their antimicrobial properties, contributing to the fight against resistant infections (Marchese et al., 2018).

Safety And Hazards

“Methyl 6-methylpyridazine-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for “Methyl 6-methylpyridazine-3-carboxylate” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. It could also involve a deeper investigation into its safety and hazards, as well as potential applications in various fields .

properties

IUPAC Name

methyl 6-methylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLCQIIROGASBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543732
Record name Methyl 6-methylpyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methylpyridazine-3-carboxylate

CAS RN

106584-51-4
Record name Methyl 6-methylpyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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